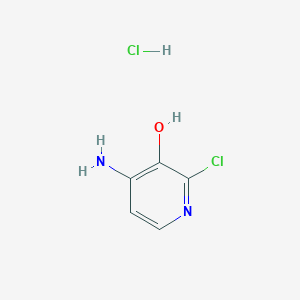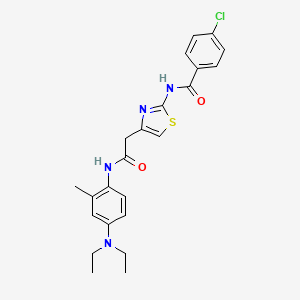
(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring substituted with trifluoromethyl groups . The empirical formula is C12H15ClF3NO, and the molecular weight is 281.70 .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and depend on the functional groups present in the molecule . The pyrrolidine ring can undergo various reactions, including ring-opening, substitution, and addition reactions .Scientific Research Applications
Catalytic Activity and Structural Diversity A key application of compounds structurally related to "(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride" lies in their use as ligands in metal complex formation. These complexes have shown a remarkable variety of structures, including macrocycles, zigzags, and helices, which are derived from the twisted structure and axial chirality of the ligand. Such diversity not only provides insight into coordination chemistry but also offers potential for the development of novel catalysts and materials with specific guest inclusion properties (Horikoshi & Mochida, 2006).
Biological and Environmental Impact Compounds with structural similarities to "this compound" have been subjects of investigation for their environmental occurrence, exposure pathways, and potential risks to human health and ecosystems. For instance, studies on tris(1,3-dichloro-2-propyl)phosphate, a halogen-containing organophosphorus chemical, have highlighted the widespread presence of such compounds in the environment and their associated health risks. These include developmental, reproductive, and endocrine-disrupting effects, underscoring the need for thorough risk assessments and regulatory scrutiny (Wang et al., 2020).
Drug Discovery and Medicinal Chemistry The pyrrolidine scaffold, a core component of "this compound", is extensively utilized in drug discovery efforts. This five-membered nitrogen heterocycle is favored for its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and enhance three-dimensional coverage. Pyrrolidine derivatives, including those structurally related to the compound , have been linked to a wide range of biological activities, highlighting their significance in the development of new therapeutic agents (Li Petri et al., 2021).
Mechanism of Action
Target of Action
Pyrrolidine derivatives are often used in medicinal chemistry due to their ability to interact with various biological targets .
Mode of Action
Without specific information on “(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride”, it’s difficult to describe its exact mode of action. Compounds containing the pyrrolidine ring are known to interact with their targets in a variety of ways, often involving binding to a specific site on a protein or enzyme .
Biochemical Pathways
Trifluoromethyl-containing compounds are often used in the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Future Directions
The future directions for the research and development of pyrrolidine derivatives, including “(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride”, involve the design of new compounds with different biological profiles . This can be achieved by modifying the substituents on the pyrrolidine ring and exploring the effects of these modifications on the biological activity of the compounds .
Properties
IUPAC Name |
(3S,4R)-3,4-bis(trifluoromethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6N.ClH/c7-5(8,9)3-1-13-2-4(3)6(10,11)12;/h3-4,13H,1-2H2;1H/t3-,4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOPIVTVDYROKZ-HKTIBRIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1)C(F)(F)F)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2527669.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2527673.png)

![N-(2-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2527676.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2527679.png)
![3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2527680.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2527682.png)

![N-Methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2527685.png)
![1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol](/img/structure/B2527688.png)
